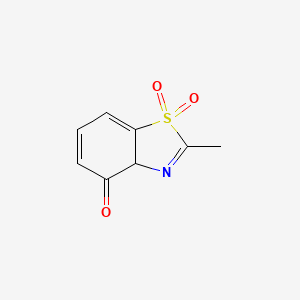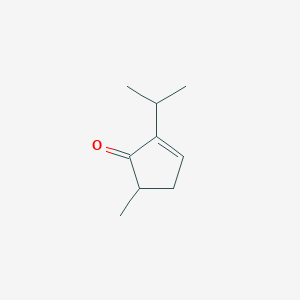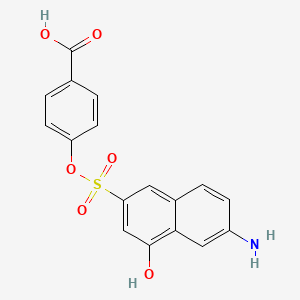
p-Carboxylphenyl-gamma-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Carboxylphenyl-gamma-acid typically involves the reaction of 4-aminobenzoic acid with 8-hydroxy-6-sulfo-2-naphthalenylamine under specific conditions. The reaction is carried out in an acidic medium, often using sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually obtained as an off-white powder .
化学反応の分析
Types of Reactions
p-Carboxylphenyl-gamma-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or quinones, while reduction can yield amines or alcohols .
科学的研究の応用
p-Carboxylphenyl-gamma-acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in biochemical assays and as a staining agent for various biological samples.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of p-Carboxylphenyl-gamma-acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of p-Carboxylphenyl-gamma-acid.
8-Hydroxy-6-sulfo-2-naphthalenylamine: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structural features and chemical properties
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a diazo component makes it particularly valuable in dye synthesis .
特性
分子式 |
C17H13NO6S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
4-(6-amino-4-hydroxynaphthalen-2-yl)sulfonyloxybenzoic acid |
InChI |
InChI=1S/C17H13NO6S/c18-12-4-1-11-7-14(9-16(19)15(11)8-12)25(22,23)24-13-5-2-10(3-6-13)17(20)21/h1-9,19H,18H2,(H,20,21) |
InChIキー |
HRFJKSZVWXPAHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)C2=CC(=C3C=C(C=CC3=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


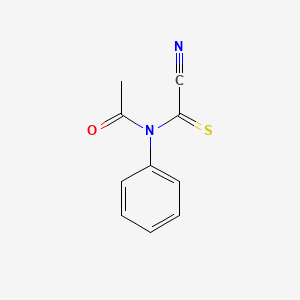
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
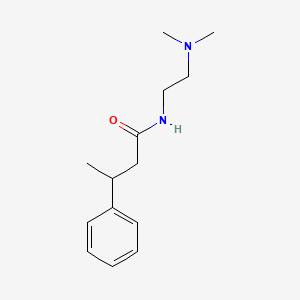
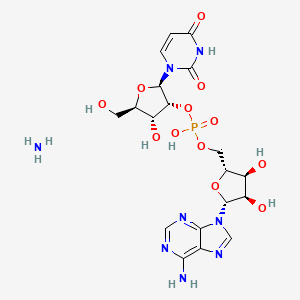
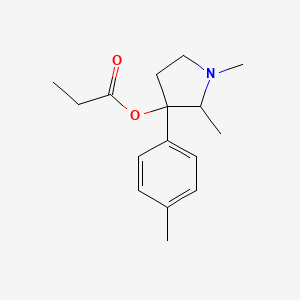
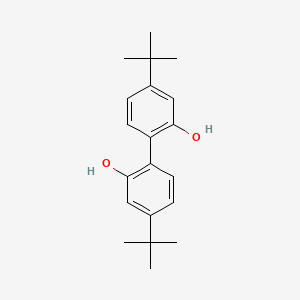
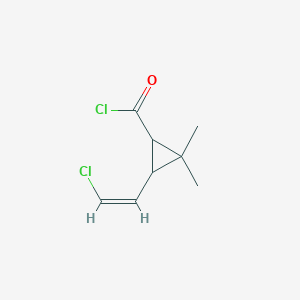
![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
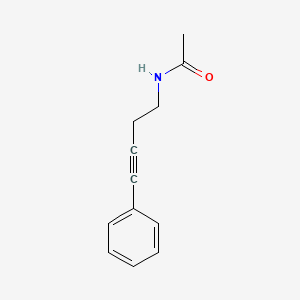
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
